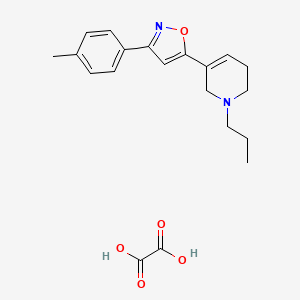

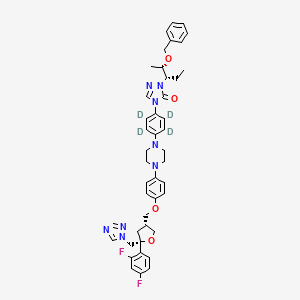

![molecular formula C12H15NO2 B587178 N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide CAS No. 88146-37-6](/img/structure/B587178.png)

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide” is a chiral reagent . It has a molecular formula of C12H15NO2 and a molecular weight of 205.25 . It is also known as "(+)-N-[1-(4-Acetylphenyl)ethyl]acetamide" .

Molecular Structure Analysis

The molecular structure of “N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide” is represented by the formula C12H15NO2 . It consists of a chiral center, an acetyl group, and a phenyl group .Physical And Chemical Properties Analysis

“N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide” is a light brown solid . It has a molecular weight of 205.25 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide, and related compounds, have been explored for various synthetic applications, illustrating the breadth of chemical research focused on this class of compounds. For instance, Gong Fenga (2007) reported on the improvement and synthesis of related acetamide compounds, showcasing advancements in reduction, acetylation, and ethylation techniques that enhance yields and purity, demonstrating the compound's utility in chemical synthesis and potential scale-up production (Gong Fenga, 2007).

Anticancer Research

A notable direction in the application of acetamide derivatives is in anticancer research. Sharma et al. (2018) synthesized an anticancer drug from a related acetamide compound, confirming its anticancer activity through in silico modeling targeting the VEGFr receptor, indicating the potential of such compounds in therapeutic applications (Sharma et al., 2018).

Molecular Structure Analysis

The study of molecular structures of acetamide derivatives reveals insights into the behavior of these compounds. Kim et al. (2006) investigated the molecular structure of N-alkyl-N-(o-acylphenyl)acetamides, revealing the presence of rotational isomers and their implications on the compounds' physical properties and reactivity (Kim et al., 2006).

Traditional Medicine Applications

Interestingly, derivatives of N-acetyldopamine, which share functional groups with N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide, have been isolated from traditional Chinese medicine sources, showcasing the natural occurrence and potential therapeutic uses of similar compounds (Lu Yang et al., 2015).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, demonstrating the utility of these reactions in synthesizing intermediates for antimalarial drugs, highlighting the importance of acetamide derivatives in developing treatments for global health challenges (Magadum & Yadav, 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8(13-10(3)15)11-4-6-12(7-5-11)9(2)14/h4-8H,1-3H3,(H,13,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAWAOKACCQVTF-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B587102.png)

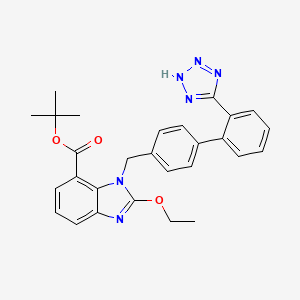

![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-](/img/no-structure.png)

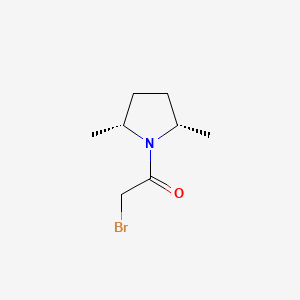

![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)

![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)

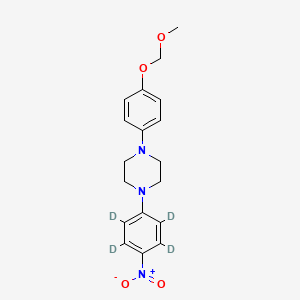

![1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B587114.png)